N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide hydrochloride
Description
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Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S.ClH/c1-12-10-13(2)16-14(11-12)20-18(25-16)22(9-5-8-21(3)4)17(23)15-6-7-19-24-15;/h6-7,10-11H,5,8-9H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYTWBYFPLWXOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=CC=NO3)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide hydrochloride is a synthetic compound characterized by its complex structure, which includes a benzo[d]thiazole moiety and an isoxazole ring. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in anticancer and antimicrobial applications.
- Molecular Formula : C19H24ClN3OS
- Molecular Weight : 410.0 g/mol
- Structural Features : The compound features multiple functional groups that contribute to its biological activity, including a dimethylamino propyl side chain and a carboxamide group.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. For example, structural analogs have shown IC50 values ranging from 26 to 65 µM against different cancer types, suggesting their potential as therapeutic agents in cancer treatment .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it may exhibit activity against both Gram-positive and Gram-negative bacteria. The structural modifications in the thiazole and isoxazole rings are believed to enhance this antimicrobial efficacy .
The mechanism through which this compound exerts its biological effects involves interaction with specific biological targets. Binding affinity studies suggest that the compound may interact with enzymes or receptors critical for cell proliferation and survival, thereby inhibiting tumor growth and microbial activity .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Various derivatives have been synthesized and tested to identify key structural features that enhance potency and selectivity. For instance, modifications to the thiazole ring or the introduction of additional functional groups have been shown to affect both anticancer and antimicrobial activities positively .
In Vitro Studies
Several in vitro assays have been conducted to evaluate the cytotoxicity of this compound on cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- Results : The compound exhibited dose-dependent cytotoxicity with IC50 values indicating significant potency against these cell lines.
In Vivo Studies
In vivo studies using animal models have further elucidated the therapeutic potential of this compound. For example, an evaluation using a mouse model of induced tumors demonstrated that administration of the compound resulted in reduced tumor size compared to controls, supporting its efficacy as an anticancer agent .
Data Table: Summary of Biological Activities
| Activity Type | Tested Cell Lines/Organisms | IC50 Values | Comments |
|---|---|---|---|
| Anticancer | MCF-7, A549, HeLa | 26–65 µM | Significant cytotoxicity observed |
| Antimicrobial | Various Gram-positive/negative | Variable | Effective against multiple strains |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
